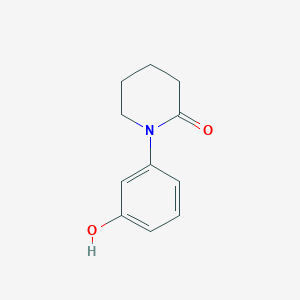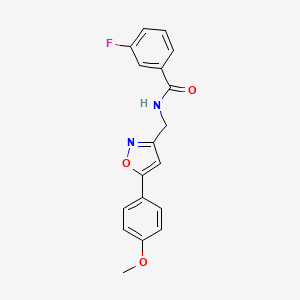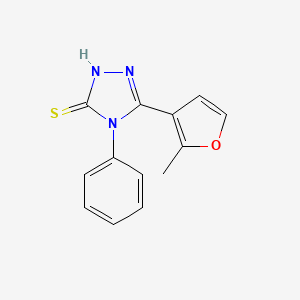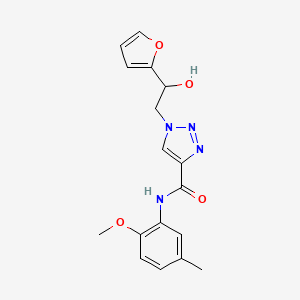
N1-allyl-N2-(2,6-difluorobenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-allyl-N2-(2,6-difluorobenzyl)oxalamide, also known as DFOA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 315.33 g/mol.
科学的研究の応用
N1-allyl-N2-(2,6-difluorobenzyl)oxalamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N1-allyl-N2-(2,6-difluorobenzyl)oxalamide has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In biochemistry, N1-allyl-N2-(2,6-difluorobenzyl)oxalamide has been used as a tool to study protein-ligand interactions. It has been shown to bind to proteins with high affinity and specificity, making it a useful probe for studying protein function.
In materials science, N1-allyl-N2-(2,6-difluorobenzyl)oxalamide has been used as a building block for the synthesis of new materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, catalysis, and drug delivery.
作用機序
The mechanism of action of N1-allyl-N2-(2,6-difluorobenzyl)oxalamide is not fully understood, but it is believed to work by binding to specific proteins and altering their function. In cancer cells, N1-allyl-N2-(2,6-difluorobenzyl)oxalamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. By inhibiting HDAC, N1-allyl-N2-(2,6-difluorobenzyl)oxalamide can cause cancer cells to undergo apoptosis (programmed cell death).
Biochemical and physiological effects:
N1-allyl-N2-(2,6-difluorobenzyl)oxalamide has been shown to have both biochemical and physiological effects. In cancer cells, it can cause cell cycle arrest and apoptosis. In neuronal cells, it has been shown to protect against oxidative stress and prevent cell death. In addition, N1-allyl-N2-(2,6-difluorobenzyl)oxalamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of N1-allyl-N2-(2,6-difluorobenzyl)oxalamide is its high affinity and specificity for certain proteins, making it a useful probe for studying protein-ligand interactions. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of N1-allyl-N2-(2,6-difluorobenzyl)oxalamide is its potential toxicity, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N1-allyl-N2-(2,6-difluorobenzyl)oxalamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the synthesis of new materials using N1-allyl-N2-(2,6-difluorobenzyl)oxalamide as a building block. Finally, further research is needed to fully understand the mechanism of action of N1-allyl-N2-(2,6-difluorobenzyl)oxalamide and its potential applications in other fields such as immunology and microbiology.
合成法
The synthesis of N1-allyl-N2-(2,6-difluorobenzyl)oxalamide involves the reaction of N-allyloxycarbonyl-2,6-difluorobenzylamine with oxalyl chloride in the presence of triethylamine. The resulting product is then treated with allylamine to yield N1-allyl-N2-(2,6-difluorobenzyl)oxalamide. This synthesis method has been reported in several scientific journals and has been optimized to yield high purity N1-allyl-N2-(2,6-difluorobenzyl)oxalamide.
特性
IUPAC Name |
N'-[(2,6-difluorophenyl)methyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2/c1-2-6-15-11(17)12(18)16-7-8-9(13)4-3-5-10(8)14/h2-5H,1,6-7H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVNLLGFTMYRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-(2,6-difluorobenzyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Bromophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2949434.png)


![6-chloro-N-{[4-(3-fluorophenyl)oxan-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2949438.png)
![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2949442.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)-2-propenamide](/img/structure/B2949444.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)imidazolidin-2-one](/img/structure/B2949447.png)


![(3-Chloro-2-thienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanone](/img/structure/B2949451.png)
